molecular formula C22H19ClN2O4S B2710939 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 894029-84-6

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2710939
CAS RN: 894029-84-6
M. Wt: 442.91
InChI Key: APNNWOXVTIWXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays an important role in various signaling pathways and cellular processes.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of compounds with similar structural features, highlighting their potential in generating diverse heteroaromatic products. For instance, studies on heteroaromatic decarboxylative Claisen rearrangement reactions demonstrate the versatility of furan derivatives in synthesizing disubstituted heteroaromatic products (Craig et al., 2005). This process underscores the utility of such compounds in organic synthesis, potentially including the construction of complex molecules like 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide.

Anticancer Research

The furan moiety, a component of the compound , is also significant in the synthesis of anticancer agents. Research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has demonstrated promising anticancer activity, particularly against leukemia cell lines (Horishny et al., 2021). These findings suggest that compounds incorporating both furan and acetamide groups, similar to the subject molecule, could have potential applications in developing new anticancer therapies.

Antimicrobial Activity

The synthesis of derivatives related to the core structure of this compound has also been explored for their antimicrobial properties. Studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have shown promising antimicrobial activities (Darwish et al., 2014). This research indicates the potential of sulfonamide and furan-containing compounds in addressing bacterial and fungal infections.

Optical Imaging for Cancer Detection

Furthermore, the structural elements of this compound may lend themselves to applications in optical imaging for cancer detection. A study on water-soluble near-infrared dyes for cancer detection using optical imaging has shown the potential of sulfonyl and indole derivatives in developing molecular-based beacons for identifying cancerous tissues (Pham et al., 2005). This suggests that compounds like this compound could be relevant in the development of diagnostic tools for cancer.

Mechanism of Action

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-11,13H,12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNNWOXVTIWXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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